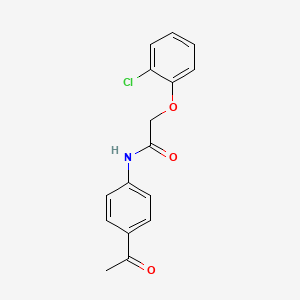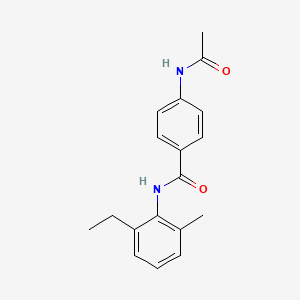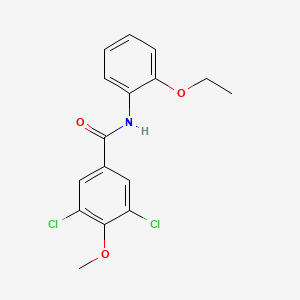![molecular formula C17H18N2O2S B5709957 N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is responsible for the excitatory neurotransmission in the central nervous system.
作用机制
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. By binding to the receptor, this compound prevents the influx of calcium ions into the neuron, which is necessary for the generation of an action potential. This results in the inhibition of glutamate-mediated neurotransmission, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The inhibition of glutamate-mediated neurotransmission by this compound has several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound also reduces the expression of inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide in lab experiments is its high selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this receptor and study its function in various physiological and pathological conditions. However, one limitation of this compound is its short half-life, which requires frequent dosing in animal experiments. Another limitation is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide. One direction is to investigate the potential therapeutic applications of this compound in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another direction is to develop more potent and selective AMPA receptor antagonists that can overcome the limitations of this compound. Additionally, the role of AMPA receptors in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate this mechanism.
合成方法
The synthesis of N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide involves the reaction of 2-amino-5-chlorobenzophenone with isopropylthiol in the presence of a base, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy, as well as in preventing the damage caused by ischemic stroke. This compound has also been used to investigate the mechanisms of synaptic plasticity and memory formation in the brain.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(2)22-15-6-4-3-5-14(15)17(21)19-13-9-7-12(8-10-13)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWONYGJDBWKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)

![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
